molecular formula C7H4FNS B053051 6-Fluorobenzo[D]thiazole CAS No. 118220-71-6

6-Fluorobenzo[D]thiazole

Cat. No. B053051
M. Wt: 153.18 g/mol
InChI Key: BGSRFMFTXMPTSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]thiazole derivatives involves various chemical strategies, including conventional and microwave-assisted methods, to achieve desired structural features. For instance, a study by Taşal and Kumalar (2012) on a molecule closely related to 6-Fluorobenzo[d]thiazole demonstrated the use of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to calculate molecular structure and vibrational frequencies, showcasing the synthetic approach's complexity and precision (Taşal & Kumalar, 2012).

Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[d]thiazole compounds is pivotal in determining their chemical reactivity and physical properties. Spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FT-IR), are employed to compare theoretical and experimental geometries of these compounds. This approach aids in understanding the conformational stability and the impact of fluorine substitution on the molecule's stability and reactivity (Taşal et al., 2012).

Chemical Reactions and Properties

6-Fluorobenzo[d]thiazole exhibits a variety of chemical reactions, influenced by its molecular structure. The introduction of fluorine atoms affects the electron density distribution within the molecule, thereby influencing its chemical reactivity. Studies have shown these compounds undergo various chemical transformations, including reactions with atmospheric pressure plasma jets, demonstrating their reactive nature and potential for chemical modifications (Tanişli et al., 2017).

Physical Properties Analysis

The physical properties of 6-Fluorobenzo[d]thiazole, including solubility, thermal stability, and crystal structure, are crucial for its applications. The introduction of fluorine atoms and other substituents can significantly alter these properties. For instance, the crystal structure analysis provides insights into the intermolecular interactions and packing within the solid state, which are vital for understanding the compound's stability and reactivity (Gündoğdu et al., 2017).

Chemical Properties Analysis

The chemical properties of 6-Fluorobenzo[d]thiazole derivatives, such as acidity, basicity, and photophysical characteristics, are influenced by the fluorine substitution. These properties are pivotal in determining the compound's utility in various applications, including organic electronics and fluorescence-based sensing. The study of electrochemical and photophysical characterization reveals the compound's potential for optoelectronic applications due to its strong fluorescence and reversible electrochromism (Woodward et al., 2017).

Scientific Research Applications

1. Antimicrobial and Antifungal Activity

  • Application Summary: 6-Fluorobenzo[D]thiazole has been used in the synthesis of a series of novel 1-[(1R)-1-(6-fluoro-1,3-ben-zothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds have been screened for antibacterial and antifungal activity against a variety of bacterial and fungal strains .
  • Methods of Application: The compounds were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .
  • Results: Some of the compounds revealed antibacterial and antifungal activity comparable or slightly better to that of chloramphenicol, cefoperazone, and amphotericin B used as medicinal standards .

2. Potential Anticancer and Antiinflammatory Agents

  • Application Summary: Novel benzothiazole derivatives have been synthesized as potential anticancer and antiinflammatory agents. These compounds significantly inhibited the proliferation of certain cancer cells, decreased the activity of inflammatory factors IL-6 and TNF-α, and hindered cell migration .
  • Methods of Application: The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC). The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
  • Results: The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

3. Fluorescent Sensing of Nucleic Acids

  • Application Summary: Thiazole Orange, a derivative of 6-Fluorobenzo[D]thiazole, has been used as a universal staining dye in the gel electrophoresis of DNA and RNA .
  • Methods of Application: Thiazole Orange binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves .
  • Results: This property of Thiazole Orange has led to its increased implementation as a universal staining dye in the gel electrophoresis of DNA and RNA .

Safety And Hazards

When handling 6-Fluorobenzo[D]thiazole, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Benzothiazole derivatives, including 6-Fluorobenzo[D]thiazole, have been the subject of recent synthetic developments due to their wide range of medicinal and biological properties . They serve as a unique and versatile scaffold for further synthetic modification and experimental drug design .

properties

IUPAC Name

6-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSRFMFTXMPTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314799
Record name 6-Fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[D]thiazole

CAS RN

118220-71-6
Record name 6-Fluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118220-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
V Pejchal, M Pejchalová, Z Růžičková - Medicinal Chemistry Research, 2015 - Springer
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)…
Number of citations: 13 link.springer.com
A Imramovský, V Pejchal, Š Štěpánková… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole were synthesised and characterised by IR, 1 H, 13 C and 19 F NMR spectroscopy and HRMS…
Number of citations: 58 www.sciencedirect.com
M Pejchalová, R Havelek, K Královec… - Medicinal Chemistry …, 2017 - Springer
A new series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents. Chemical structures of the …
Number of citations: 14 link.springer.com
K Umei, Y Nishigaya, K Tatani, Y Kohno… - Bioorganic & Medicinal …, 2017 - Elsevier
Herein we described the design, synthesis and evaluation of a novel series of benzo[d]thiazole derivatives toward an orally active EP 1 antagonist. Lead generation studies provided …
Number of citations: 2 www.sciencedirect.com
EA Katlenok, DM Kryukov, AE Kurtsevich… - Inorganic …, 2023 - ACS Publications
The binuclear half-lantern platinum(II) complexes [Pt(pbt)(μ-S ∧ N)] 2 (pbtH = 2-phenylbenzothiazole, S ∧ N = benzo[d]thiazole-2-thiolate Pt1, 6-fluorobenzo[d]thiazole-2-thiolate Pt2, 6-…
Number of citations: 1 pubs.acs.org
DP Tattu - 2010 - search.proquest.com
In present research work, a novel series of N-(5, 6, 7-substitutedbenzo [d] thaizole-2-yl)-3-(2, 4-substituted phenyl) acrylamide (5a-n) have been synthesized by reacting ethanolic …
Number of citations: 0 search.proquest.com
K Vorčáková, Š Štěpánková… - Scientific papers of the …, 2015 - dk.upce.cz
The aim of our study was to determine the inhibition efficiency of the benzothiazoles tested, representing potential inhibitors of cholinesterases. (Reaction) kinetics of hydrolyses of …
Number of citations: 1 dk.upce.cz
S Jamalapuram, PK Vuppala… - Biomedical …, 2013 - Wiley Online Library
Methamphetamine abuse continues as a major problem in the USA owing to its powerful psychological addictive properties. AZ66, 3‐[4‐(4‐cyclohexylpiperazine‐1‐yl)pentyl]‐6‐…
V Pejchal, Š Štěpánková, M Pejchalová… - Bioorganic & Medicinal …, 2016 - Elsevier
In the current study, sixteen novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine were synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) …
Number of citations: 43 www.sciencedirect.com
K Hazra, B Nandha - 2020 - nopr.niscpr.res.in
The history of incessant struggle and the current global burden associated with emerging infectious disease especially tuberculosis, guided us to define the scope of this research …
Number of citations: 2 nopr.niscpr.res.in

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